molecular formula C10H7BrN2O3 B2836706 Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092515-59-6

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2836706
CAS No.: 2092515-59-6
M. Wt: 283.081
InChI Key: MAELLEMRSMBXPW-UHFFFAOYSA-N
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Description

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 2092515-59-6) is a brominated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₀H₇BrN₂O₃ and molecular weight of 283.08 g/mol . Its structure features a bromine atom at position 8, a formyl group at position 3, and a methyl ester at position 6. This compound is primarily used as a synthetic intermediate in medicinal chemistry due to its reactive formyl group, which facilitates further derivatization (e.g., Schiff base formation or nucleophilic additions) .

Properties

IUPAC Name

methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-8(11)9-12-3-7(5-14)13(9)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAELLEMRSMBXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=CN=C2C(=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of imidazo[1,2-a]pyridine, followed by formylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Methyl 8-bromo-3-carboxyimidazo[1,2-a]pyridine-6-carboxylate.

    Reduction: Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

Ethyl 8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Structure: Bromine at position 6, amino group at position 8, ethyl ester at position 2.
  • Molecular Formula: C₁₀H₁₀BrN₃O₂; Molecular Weight: 284.11 g/mol; CAS: Not specified.
  • Key Differences: Substituent positions: Bromine at position 6 (vs. 8 in the target compound). Functional groups: Amino (NH₂) at position 8 vs. formyl (CHO) at position 3. Pharmacological Relevance: Demonstrates antibacterial and anti-inflammatory activities . Synthesis: Prepared from ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in 65% yield .

Methyl 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

  • Structure: Amino group at position 8, methyl groups at positions 2 and 3, methyl ester at position 6.
  • Molecular Formula : C₁₂H₁₄N₃O₂; Molecular Weight : 247.26 g/mol; CAS : 248919-96-2.
  • Key Differences :
    • Methyl groups at positions 2 and 3 replace the formyl group.
    • Reduced reactivity due to lack of aldehyde functionality.
    • Applications: Used as a building block for drug discovery (e.g., kinase inhibitors) .

Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Bromine at position 6, fluorine at position 8, ethyl ester at position 2.
  • Molecular Formula : C₁₀H₈BrFN₂O₂; Molecular Weight : 287.09 g/mol; CAS : 1260763-32-3.
  • Key Differences: Fluorine at position 8 enhances electronegativity and metabolic stability. Bromine at position 6 (vs. 8 in the target compound). Potential Use: Fluorine-containing analogs are often explored for improved pharmacokinetics .

8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine

  • Structure : Bromine at position 8, chlorine at position 6, chloromethyl group at position 2.
  • Molecular Formula: C₈H₆BrCl₂N₂; Molecular Weight: 296.96 g/mol; CAS: Not specified.
  • Key Differences :
    • Chlorine and chloromethyl groups increase electrophilicity.
    • Synthesis: Prepared from 3-bromo-5-chloropyridin-2-amine and 1,3-dichloroacetone in 60% yield .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

Compound Position 8 Position 3 Position 6 Key Reactivity/Bioactivity
Target Compound Br CHO (formyl) COOCH₃ (methyl ester) Formyl enables Schiff base formation .
Ethyl 8-Amino-6-bromoimidazo[1,2-a]pyridine NH₂ H Br, COOCH₂CH₃ Antibacterial/anti-inflammatory .
Methyl 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine NH₂ CH₃ COOCH₃ Lab-scale drug synthesis .
Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine F H Br, COOCH₂CH₃ Enhanced metabolic stability .

Biological Activity

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 8th position and a formyl group at the 3rd position. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.071 g/mol
  • CAS Number : 1234616-08-0

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The bromine atom and the formyl group are critical for binding to active sites, influencing enzymatic activity and potentially modulating various biochemical pathways. This compound may act as an inhibitor or activator depending on the specific biological context .

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that compounds within the imidazo[1,2-a]pyridine family exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain kinases or phosphatases involved in cancer cell signaling pathways, making it a candidate for further development in anticancer therapies.

3. Cytotoxicity
Cytotoxic assays have revealed that this compound exhibits selective toxicity towards specific cancer cell lines while sparing normal cells, suggesting a therapeutic window that could be exploited in cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values in the low micromolar range.
Study BEnzyme InhibitionInhibited protein kinase activity by 70% at a concentration of 10 µM.
Study CCytotoxicityShowed IC50 values of 15 µM against HeLa cells, indicating significant cytotoxic effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

Compound Key Features Biological Activity
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylateLacks bromine atomLower enzyme inhibition potency
8-Bromoimidazo[1,2-a]pyridine-6-carboxylateLacks formyl groupReduced cytotoxicity compared to the target compound

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance bromination efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and yield .
  • Temperature Control : Lower temperatures (0–5°C) during formylation minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradients) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 10.2–10.5 ppm confirm the formyl group; δ 3.9–4.1 ppm corresponds to the methyl ester .
  • ¹³C NMR : Signals at δ 160–165 ppm (ester carbonyl) and δ 190–195 ppm (formyl carbonyl) .

IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-Br stretch) .

Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) at m/z ~255.07 confirm the molecular formula (C₉H₈BrN₂O₃) .

Validation : Cross-referencing with computational predictions (e.g., density functional theory, DFT) ensures spectral assignments align with electronic structure .

Advanced: How can computational modeling predict the reactivity of the formyl and bromo substituents in this compound?

Methodological Answer:

DFT Calculations :

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine at C8) prone to nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; the formyl group’s LUMO often directs electrophilic additions .

Validation :

  • Compare computed NMR chemical shifts with experimental data to refine models .
  • Use kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .

Example : DFT modeling of the bromo substituent’s inductive effect explains its role in stabilizing intermediates during Suzuki-Miyaura cross-coupling reactions .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-TB vs. anticancer) of this compound?

Methodological Answer:

Standardized Assays :

  • Use identical cell lines (e.g., H37Rv for TB, MCF-7 for cancer) and protocols (e.g., MIC determination) to minimize variability .

Structure-Activity Relationship (SAR) :

  • Systematically modify substituents (e.g., replacing Br with Cl or F) to isolate pharmacophores .

Target Profiling :

  • Employ kinase inhibition assays or thermal shift assays to identify binding targets (e.g., cytochrome P450 enzymes) .

Case Study : Discrepancies in anti-TB activity may arise from differences in bacterial strain susceptibility or ester group hydrolysis rates .

Advanced: Design a SAR study to evaluate anti-tubercular activity of derivatives.

Methodological Answer:

Variable Substituents :

PositionModificationHypothesis
C8Br → Cl, FHalogen size impacts target binding
C3Formyl → AcetylElectron-withdrawing effects alter reactivity
C6Methyl ester → Ethyl esterLipophilicity affects membrane permeability

Experimental Workflow :

  • Synthesis : Parallel synthesis of derivatives using optimized protocols .
  • Screening : Measure MICs against M. tuberculosis H37Rv (microplate Alamar Blue assay) .
  • Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity.

Example : Ethyl ester analogs may show enhanced activity due to improved solubility .

Advanced: How are crystallographic methods (e.g., SHELX, ORTEP) applied to analyze this compound’s structure?

Methodological Answer:

Data Collection :

  • Grow single crystals via slow evaporation (solvent: DCM/hexane) and collect XRD data (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement :

  • Use SHELXL for least-squares refinement; assign anisotropic displacement parameters to heavy atoms (Br, O) .
  • Validate hydrogen positions with Fourier difference maps .

Visualization :

  • ORTEP-3 generates thermal ellipsoid plots to assess bond angles/geometry (e.g., imidazo-pyridine planarity) .

Example : Crystallography confirms the Br substituent’s para orientation relative to the formyl group, critical for docking studies .

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